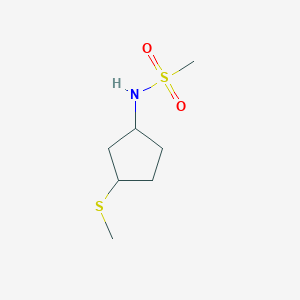
N-(3-methylsulfanylcyclopentyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylsulfanylcyclopentyl)methanesulfonamide, also known as AF64394, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
N-(3-methylsulfanylcyclopentyl)methanesulfonamide acts as a small molecule inhibitor by binding to specific enzymes and blocking their activity. The exact mechanism of action of this compound varies depending on the target enzyme, but it generally involves the inhibition of key biochemical pathways involved in disease progression.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer to other parts of the body). In cardiovascular disease, this compound has been found to reduce oxidative stress, improve endothelial function, and decrease inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad range of potential applications. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine optimal dosage and administration methods.
将来の方向性
There are many potential future directions for research on N-(3-methylsulfanylcyclopentyl)methanesulfonamide. One area of interest is the development of new derivatives of this compound with improved efficacy and specificity for specific target enzymes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in different disease contexts.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively straightforward, and it has been found to exhibit a wide range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Overall, this compound has the potential to be a valuable tool for understanding and treating various diseases.
合成法
The synthesis of N-(3-methylsulfanylcyclopentyl)methanesulfonamide involves the reaction of 3-methylthiophene with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methanesulfonyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps, making it a popular choice for scientific research.
科学的研究の応用
N-(3-methylsulfanylcyclopentyl)methanesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In cardiovascular disease, this compound has been shown to reduce inflammation and improve vascular function. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
N-(3-methylsulfanylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2/c1-11-7-4-3-6(5-7)8-12(2,9)10/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVRJNPUAHWLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

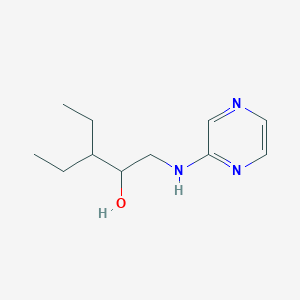
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)
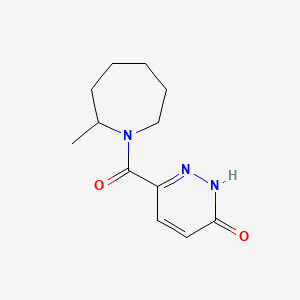
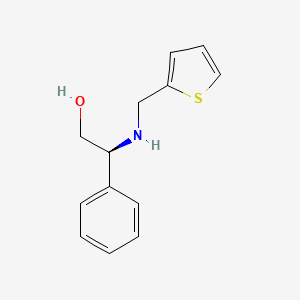
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)
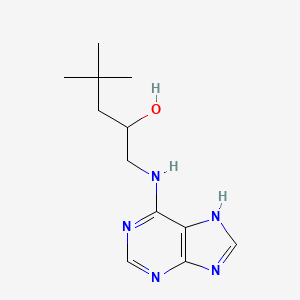
![3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)

![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
